molecular formula C21H22N4O3S B14968296 N-(3-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

N-(3-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B14968296
M. Wt: 410.5 g/mol
InChI Key: VCJDICKNQQAIAR-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as the target compound) is characterized by a unique molecular architecture combining three key structural motifs:

  • A 3-acetamidophenyl group, contributing hydrogen-bonding capacity via the acetamide moiety.
  • A 1-(2-methoxybenzyl)-1H-imidazole core, introducing aromaticity and steric bulk from the methoxyphenyl substituent.

Physicochemical Properties (from ):

  • Molecular Formula: C₂₁H₂₂N₄O₃S
  • Molecular Weight: 410.49 g/mol
  • logP: 2.84 (moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors: 2/7
  • Polar Surface Area: 66.258 Ų (indicative of moderate solubility) .

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H22N4O3S/c1-15(26)23-17-7-5-8-18(12-17)24-20(27)14-29-21-22-10-11-25(21)13-16-6-3-4-9-19(16)28-2/h3-12H,13-14H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

VCJDICKNQQAIAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol compound.

    Acetylation of the phenyl group: The phenyl group can be acetylated using acetic anhydride in the presence of a catalyst.

    Final coupling reaction: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the phenyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the imidazole ring or the phenyl group, resulting in various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a valuable tool in biochemical research.

    Protein Binding Studies: Used to study the binding interactions with proteins and other biomolecules.

Medicine

    Drug Development:

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Industry

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of “N-(3-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide” would depend on its specific biological target. Generally, imidazole derivatives exert their effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Modulating receptor activity and signaling pathways.

    Disrupting cellular processes: Affecting various cellular functions, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide

  • Key Features :
    • 2-Chlorophenyl group : Enhances electron-withdrawing properties compared to the target's methoxyphenyl.
    • Nitro and phenylsulfonyl substituents : Increase polarity and metabolic susceptibility.
    • Synthesis : Utilizes TDAE in DMF at −20 °C, suggesting sensitivity to reaction conditions .
  • Contrast with Target: Higher molecular weight (due to nitro and sulfonyl groups) likely reduces membrane permeability.

N-(5-Methylisoxazol-3-yl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

  • Key Features ():
    • 4-Chlorophenyl imidazole : Introduces halogen-mediated hydrophobic interactions.
    • 5-Methylisoxazole : A rigid heterocycle with distinct electronic properties compared to the target's acetamidophenyl group.
  • Contrast with Target :
    • Smaller molecular formula (C₁₅H₁₄ClN₃O₂S) reduces steric hindrance.
    • Chlorine substituent may enhance binding to hydrophobic pockets but reduce solubility.

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Key Features ():
    • 1,3,4-Oxadiazole core : A rigid, planar heterocycle with high metabolic stability.
    • Indole substituent : Enables π-stacking and interactions with aromatic residues.
  • Contrast with Target :
    • Oxadiazole’s electron-deficient nature contrasts with imidazole’s aromaticity.
    • Indole’s bulk may limit bioavailability compared to the target’s methoxyphenyl group.

Dichlorophenyl Acetamide Derivatives

  • Key Features ():
    • 3,4-Dichlorophenyl group : High lipophilicity (logP >3 predicted) and steric demand.
    • Pyrazolyl acetamide : Facilitates hydrogen bonding via N–H groups.
  • Contrast with Target: Dichloro substitution enhances cytotoxicity but risks off-target effects. Crystal structure data reveals R₂²(10) hydrogen-bonded dimers, unlike the target’s monomeric packing .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents logP Notable Features
Target Compound () C₂₁H₂₂N₄O₃S 410.49 3-Acetamidophenyl, 2-methoxybenzyl 2.84 Balanced lipophilicity, H-bond donors
N-[1-(2-Chlorophenyl)-... () C₂₄H₂₂ClN₅O₅S₂ 568.04 2-Chlorophenyl, nitro, sulfonyl N/A High polarity, complex synthesis
5-Methylisoxazole Derivative () C₁₅H₁₄ClN₃O₂S 355.81 4-Chlorophenyl, isoxazole N/A Rigid structure, halogen interactions
Oxadiazole-Indole Acetamide () C₁₄H₁₃N₅O₂S 339.35 Oxadiazole, indole N/A Metabolic stability, π-stacking
Dichlorophenyl Acetamide () C₁₉H₁₇Cl₂N₃O₂ 406.26 3,4-Dichlorophenyl, pyrazolyl >3* High lipophilicity, dimeric packing

*Estimated based on substituent contributions.

Key Findings

Structural Flexibility vs.

Substituent Effects :

  • Methoxy vs. Chloro : Methoxy groups (target) favor hydrogen bonding, while chloro substituents () enhance hydrophobicity.
  • Nitro/Sulfonyl Groups : Increase metabolic lability and polarity, limiting bioavailability compared to the target’s acetamide .

Crystallographic Insights: Dichlorophenyl analogs exhibit hydrogen-bonded dimers, whereas the target’s methoxy group may favor monomeric or alternative packing modes .

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